![molecular formula C13H21N5O B4878149 2-(4-acetyl-1-piperazinyl)-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B4878149.png)
2-(4-acetyl-1-piperazinyl)-N-ethyl-6-methyl-4-pyrimidinamine
説明
2-(4-acetyl-1-piperazinyl)-N-ethyl-6-methyl-4-pyrimidinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the signaling pathway of B-cells, and its inhibition can have significant implications in the treatment of various diseases.
作用機序
TAK-659 selectively binds to the active site of BTK and inhibits its activity. BTK is a crucial enzyme in the signaling pathway of B-cells, and its inhibition can lead to the suppression of B-cell activation and proliferation. This mechanism of action makes TAK-659 a potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of B-cell activation and proliferation. This inhibition can also lead to the suppression of cytokine production and the modulation of T-cell responses. TAK-659 has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory disorders.
実験室実験の利点と制限
TAK-659 has several advantages for use in lab experiments. It has high selectivity for BTK and has shown potent inhibition of BTK activity in preclinical studies. TAK-659 also has good pharmacokinetic properties, making it suitable for in vivo studies. However, the limitations of TAK-659 include its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
将来の方向性
There are several potential future directions for the use of TAK-659 in scientific research. Further studies are needed to determine the safety and efficacy of TAK-659 in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. TAK-659 may also have potential applications in the treatment of inflammatory disorders and other diseases involving B-cell activation. Additionally, further studies are needed to determine the potential use of TAK-659 in combination with other therapeutic agents for the treatment of these diseases.
科学的研究の応用
TAK-659 has shown promising results in the treatment of various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, TAK-659 has demonstrated potent inhibition of BTK activity and has shown efficacy in reducing tumor growth in animal models of B-cell malignancies.
特性
IUPAC Name |
1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-4-14-12-9-10(2)15-13(16-12)18-7-5-17(6-8-18)11(3)19/h9H,4-8H2,1-3H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWCGXHXZIYIRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。